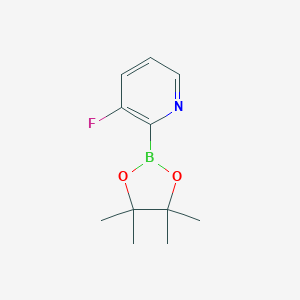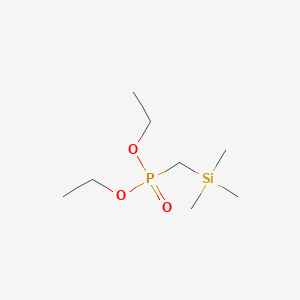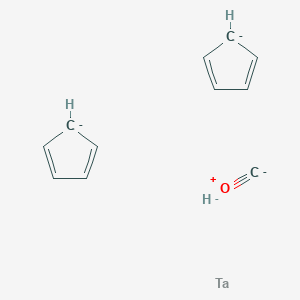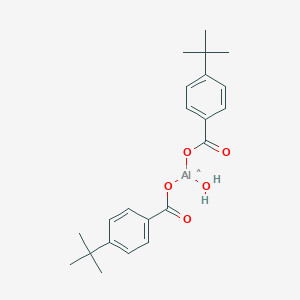
3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound . It is often used in the field of medicine and as a chemical intermediate .
Molecular Structure Analysis
The molecular structure of this compound has been studied . The bond lengths and bond angles obtained by the crystallographic analysis of the target compound well match the DFT optimized structure calculation results, and are within the normal range .Physical And Chemical Properties Analysis
This compound has a molecular weight of 238.06 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . Its exact mass is 238.1176527 g/mol and its monoisotopic mass is also 238.1176527 g/mol . The topological polar surface area is 38.7 Ų .Aplicaciones Científicas De Investigación
Organic Synthesis
This compound is primarily used in organic synthesis , particularly in the Suzuki-Miyaura cross-coupling reactions . The boronic ester group in the molecule reacts with various halides or triflates in the presence of a palladium catalyst, leading to the formation of biaryl compounds. These biaryl structures are significant in the development of pharmaceuticals and complex organic molecules.
Drug Discovery
In drug discovery , the fluorine atom present in the compound is of great interest . Fluorine is often included in bioactive molecules to enhance their metabolic stability and to modulate their binding affinity towards biological targets. The introduction of the fluoropyridine moiety into drug candidates can improve their pharmacokinetic properties.
Agricultural Chemistry
In agricultural chemistry , such boronic esters are utilized to synthesize crop protection agents . The pyridine ring can act as a building block for compounds that exhibit herbicidal or fungicidal activities, contributing to the protection of crops from various pests and diseases.
Analytical Chemistry
Lastly, in analytical chemistry , the compound’s boronic ester group can be used to create sensors for the detection of biomolecules . Boronic acids and their derivatives have the ability to form reversible covalent complexes with sugars and other diols, which is useful in the development of diagnostic tools and glucose monitoring systems.
Mecanismo De Acción
Target of Action
Boronic acid esters are generally known to be used in the suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis .
Mode of Action
The compound’s mode of action is primarily through its role as a reagent in organic synthesis. It participates in the formation of carbon-carbon bonds in the Suzuki-Miyaura cross-coupling reactions . The fluorine atom in the compound can also be involved in various interactions with its targets, but the specifics depend on the context of the reaction.
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of carbon-carbon bonds, specifically in the Suzuki-Miyaura cross-coupling reactions . The downstream effects of these reactions can vary widely, depending on the other reactants and conditions involved.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide variety of organic compounds, depending on the other reactants involved.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other reactants. For example, the Suzuki-Miyaura reactions typically require a palladium catalyst and a base .
Propiedades
IUPAC Name |
3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)9-8(13)6-5-7-14-9/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVXCKXEBKQHMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=N2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590523 |
Source


|
| Record name | 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1309982-68-0 |
Source


|
| Record name | 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]-](/img/structure/B88558.png)



![2-Hydrazinylnaphtho[2,1-d][1,3]thiazole](/img/structure/B88570.png)


